molecular formula C16H23FN2O3 B1407716 Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate CAS No. 1394808-79-7

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1407716
CAS No.: 1394808-79-7
M. Wt: 310.36 g/mol
InChI Key: NCZCEDPYJPLKSH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23FN2O3 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction using a fluorinated phenol derivative.

    Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

    Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The fluorophenoxy group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can yield various substituted phenoxy derivatives.

Scientific Research Applications

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the fluorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific molecular interactions and developing new chemical entities.

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-11(7-9-19)21-12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZCEDPYJPLKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 4-(3-fluoro-4-nitro phenoxy)piperidine-1-carboxylate (9.22 g, 0.027 moles) was hydrogenated over 10% Pd/C (9.22 g) in methanol (92.2 mL) by bubbling hydrogen gas for 5 hours at ambient temperature. The mixture was filtered through a pad of celite, and the filtrate was concentrated under vacuum to obtain the title compound 7.54 g (Yield: 90%). The product was used as such in the next step without further purification.
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
92.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.22 g
Type
catalyst
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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